molecular formula C16H20O2 B11868809 2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate

2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate

Cat. No.: B11868809
M. Wt: 244.33 g/mol
InChI Key: QNCWGMDWWDAKAP-VAWYXSNFSA-N
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Description

2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate is a structurally complex organic compound characterized by a tetrahydronaphthalene (tetralin) core fused with a propenyl acetate moiety. Its stereochemistry and substitution pattern (e.g., the acetate group at the propenyl position) likely influence its physical properties, such as solubility and melting point, as well as its chemical reactivity in nucleophilic additions or cycloadditions .

Properties

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

[(E)-2-methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-enyl] acetate

InChI

InChI=1S/C16H20O2/c1-12(11-18-13(2)17)9-14-7-8-15-5-3-4-6-16(15)10-14/h3-6,11,14H,7-10H2,1-2H3/b12-11+

InChI Key

QNCWGMDWWDAKAP-VAWYXSNFSA-N

Isomeric SMILES

C/C(=C\OC(=O)C)/CC1CCC2=CC=CC=C2C1

Canonical SMILES

CC(=COC(=O)C)CC1CCC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate typically involves the reaction of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol.

    Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Naphthalene-Based Acetamides (e.g., Compounds 6a–6c)

The synthesis of substituted 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides (6a–6c) involves 1,3-dipolar cycloaddition between azides and alkynes, forming triazole rings with naphthalene and acetamide groups . Key differences from the target compound include:

  • Functional Groups : The acetamide derivatives feature amide (-CONH-) and triazole groups, whereas the target compound has an α,β-unsaturated acetate ester.
  • Reactivity : The α,β-unsaturated ester in the target compound may undergo Michael additions or Diels-Alder reactions, whereas the triazole-acetamide derivatives are more likely to participate in hydrogen bonding due to the -NH group .
  • Spectroscopic Data: IR spectra of 6b show strong C=O (1682 cm⁻¹) and NO₂ (1504 cm⁻¹) stretches, whereas the acetate group in the target compound would exhibit C=O absorption near 1740–1720 cm⁻¹ .

Tetrahydronaphthalenamine Derivatives

A structurally related compound, (S)-1-(2-ethylphenoxy)-3-(((S)-1,2,3,4-tetrahydronaphthalen-1-yl)amino)propan-2-ol, shares the tetralin core but incorporates amino and hydroxyl groups instead of the propenyl acetate .

  • Hydrogen Bonding : The hydroxyl and amine groups in this derivative enable strong intermolecular interactions, whereas the acetate group in the target compound may participate in weaker dipole-dipole interactions .
  • Biological Activity: Amino-alcohol derivatives often exhibit pharmacological activity (e.g., β-blockers), while the target compound’s ester group may confer hydrolytic instability, necessitating prodrug strategies .

α,β-Unsaturated Esters

Compounds like methyl acrylate or cinnamate esters share the α,β-unsaturated ester motif. Key comparisons include:

  • Electrophilicity : The electron-withdrawing acetate group increases the electrophilicity of the α-carbon, enhancing reactivity toward nucleophiles. This property is critical in drug design for covalent inhibitors.
  • Stability : Unlike simple acrylates, the tetralin system in the target compound may sterically hinder hydrolysis, improving shelf life compared to linear analogues .

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Key Reactivity/Properties Reference
2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate Tetralin + propenyl α,β-unsaturated acetate Electrophilic additions, potential hydrolysis
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthalene + triazole Acetamide, triazole Hydrogen bonding, cycloaddition
(S)-1-(2-Ethylphenoxy)-3-(((S)-tetrahydronaphthalen-1-yl)amino)propan-2-ol Tetralin + amino alcohol Hydroxyl, amine β-blocker-like activity, H-bonding
Methyl acrylate Linear alkene α,β-unsaturated ester Rapid hydrolysis, polymerization N/A

Biological Activity

2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate (CAS Number: 6884-39-5) is a chemical compound with potential biological activities. Understanding its biological effects is crucial for assessing its applications in pharmaceuticals and other fields. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of this compound.

  • Molecular Formula : C16H20O2
  • Molecular Weight : 244.33 g/mol
  • Structure : The compound features a unique structure that includes a tetrahydronaphthalene moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate has been explored in various contexts, including anticancer properties and effects on cellular mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For example, a related ligand demonstrated significant antiproliferative activity against multiple cancer cell lines such as HeLa (cervical cancer) and BxPC-3 (pancreatic cancer) with IC50 values indicating effective inhibition at micromolar concentrations .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Selectivity Index
Ligand AHeLa1.4 ± 0.2>3
Ligand ABxPC-30.5 ± 0.02>6
DOXOHeLa10.0 ± 0.6-

The selectivity index (SI) is particularly important as it indicates the compound's potential for therapeutic use without affecting normal cells adversely.

The mechanisms by which 2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate exerts its biological effects may involve:

  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells, characterized by morphological changes such as cytoplasmic vacuolization and membrane blebbing .

Case Studies

Several studies have investigated the biological activity of compounds related to or structurally similar to 2-Methyl-3-(1,2,3,4-tetrahydronaphthalen-2-yl)prop-1-en-1-yl acetate:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of a series of tetrahydronaphthalene derivatives on various cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly at low concentrations .
  • Mechanistic Studies : Research focusing on the cellular pathways affected by these compounds revealed alterations in protein synthesis and cell cycle regulation in treated cells, suggesting potential targets for therapeutic intervention .

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